Wnt Pathway Activator 2 Exhibits >2-Fold Potency Advantage Over Wnt Pathway Activator 1 from Same Patent Scaffold Series
Wnt pathway activator 2 demonstrates a >2-fold higher potency than Wnt pathway activator 1 (Dalosirvat/SM-04554), its closest structural analog from the same patent family (WO2012024404A1, compound 1). Both compounds were evaluated under identical assay conditions measuring Wnt/β-catenin pathway activation .
| Evidence Dimension | Wnt/β-catenin pathway activation potency |
|---|---|
| Target Compound Data | EC50/IC50 = 13 nM |
| Comparator Or Baseline | Wnt pathway activator 1 (Dalosirvat/SM-04554): EC50/IC50 = 28-29 nM |
| Quantified Difference | ~2.15- to 2.23-fold higher potency (lower EC50 value) for Wnt pathway activator 2 |
| Conditions | Cell-based Wnt/β-catenin reporter assay; compounds 1 and 2 from WO2012024404A1 evaluated under identical assay conditions as disclosed in patent specification |
Why This Matters
This potency differential translates to lower effective working concentrations, reduced compound consumption per experiment, and potentially minimized off-target effects at operational doses—key procurement considerations for high-throughput screening and long-term cell culture applications.
